molecular formula C18H19BrN2O3S B6573711 3-bromo-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide CAS No. 946294-96-8

3-bromo-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide

Cat. No.: B6573711
CAS No.: 946294-96-8
M. Wt: 423.3 g/mol
InChI Key: GDGNIHGIOANPRV-UHFFFAOYSA-N
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Description

3-bromo-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide is a synthetic organic compound known for its distinctive structural components and significant applications in various scientific fields Structurally, it features a brominated benzamide moiety, integrated with an ethanesulfonyl-modified tetrahydroquinoline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide typically involves the following steps:

  • Bromination: : Introduction of the bromine atom to the benzamide core, usually through electrophilic aromatic substitution using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron (III) chloride.

  • Sulfonation: : This step involves the attachment of the ethanesulfonyl group to the tetrahydroquinoline moiety. This can be achieved by reacting ethanesulfonyl chloride with tetrahydroquinoline under basic conditions (e.g., using a base like triethylamine).

  • Coupling: : Finally, the brominated benzamide is coupled with the sulfonated tetrahydroquinoline using a suitable coupling reagent, such as a peptide coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine), to form the final product.

Industrial Production Methods

In industrial settings, the production methods are scaled up with the use of continuous flow reactors to ensure high efficiency and yield. Parameters such as temperature, pressure, and reaction time are carefully controlled to optimize production and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, leading to the formation of quinoline derivatives. Common reagents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

  • Reduction: : The reduction of the ethanesulfonyl group can be achieved using hydrogenation techniques, often employing palladium on carbon (Pd/C) as a catalyst.

  • Substitution: : The bromine atom in the benzamide ring is a site for nucleophilic substitution reactions. Typical reagents include sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

  • Oxidation: : KMnO₄, CrO₃

  • Reduction: : H₂ with Pd/C, LiAlH₄

  • Substitution: : NaOMe, KOtBu

Major Products

The primary products formed depend on the specific reactions. For example, oxidation typically results in quinoline derivatives, while substitution could yield a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

3-bromo-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide is valuable in several domains:

  • Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: : Investigated for its potential role as an enzyme inhibitor or receptor modulator.

  • Medicine: : Explored for its pharmacological properties, potentially serving as a lead compound in drug development.

  • Industry: : Utilized in the production of specialty chemicals, including advanced materials and pharmaceuticals.

Mechanism of Action

The compound's mechanism of action often involves interaction with specific molecular targets, such as proteins or enzymes. By binding to these targets, it can modulate biological pathways, potentially leading to therapeutic effects. The sulfonyl group is critical for binding affinity and specificity, while the bromine atom aids in the compound's reactivity and stability.

Comparison with Similar Compounds

Compared to other similar compounds, 3-bromo-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide is unique due to its distinct structural features and reactivity profile. Similar compounds might include:

  • 3-bromo-N-(1-sulfonyl)-1,2,3,4-tetrahydroquinoline

  • 3-bromo-N-[(1-ethanesulfonyl)tetrahydroquinolin-6-yl]benzamide derivatives

These compounds share some structural elements but differ in their specific substituents and overall chemical behavior.

Properties

IUPAC Name

3-bromo-N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrN2O3S/c1-2-25(23,24)21-10-4-6-13-12-16(8-9-17(13)21)20-18(22)14-5-3-7-15(19)11-14/h3,5,7-9,11-12H,2,4,6,10H2,1H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDGNIHGIOANPRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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